molecular formula C6H8S2 B1218515 3-Vinyl-4H-1,2-dithiin CAS No. 62488-53-3

3-Vinyl-4H-1,2-dithiin

Cat. No.: B1218515
CAS No.: 62488-53-3
M. Wt: 144.3 g/mol
InChI Key: NLHCAGKOLUBCBZ-UHFFFAOYSA-N
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Description

3-Vinyl-4H-1,2-dithiin is an organosulfur compound that is primarily derived from garlic (Allium sativum). It is one of the volatile compounds formed during the breakdown of allicin, a major sulfur-containing compound in garlic. This compound is known for its potential health benefits and is a subject of interest in various scientific research fields .

Mechanism of Action

A recent work highlights the capacity of 3-vinyl-4H-1,2-dithiin to inhibit the differentiation of preadipocytes by reducing the gene expression of adipogenesis transcription factors .

Future Directions

Vinyldithiins have been investigated as a preventative for cardiovascular disease and as antioxidants . They have been shown to significantly lower the incidence of platelet aggregation . Reduction of platelet aggregation may result in reduction of myocardial infarction or ischemic stroke . The masked dithioacetal functionality of the geminal vinyldithiin isomer can release small but biologically relevant amounts of hydrogen sulfide through a hydrolytic process . Furthermore, divalent organosulfur compounds themselves, such as vinyldithiins are known to reduce oxidative stress via a radical process, which would be relevant to the protection of the cardiovascular system . Ingestion of foods containing vinyldithiins and other organosulfur compounds may decrease the risk of gastric and colon cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Vinyl-4H-1,2-dithiin is typically formed through the decomposition of allicin. When garlic is crushed, the enzyme alliinase is released, converting alliin into allicin. Allicin then decomposes into 2-propenesulfenic acid and thioacrolein, which undergoes a Diels-Alder reaction to form this compound .

Industrial Production Methods

In industrial settings, this compound can be extracted from garlic oil macerates. The extraction process involves incubating crushed garlic in oil, which facilitates the formation of vinyldithiins. Optimized conditions for extraction include using Spanish garlic, olive or sunflower oil, and maintaining a temperature of 37°C for 6 hours. Microwave irradiation can significantly increase the yield of vinyldithiins .

Chemical Reactions Analysis

Types of Reactions

3-Vinyl-4H-1,2-dithiin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted organosulfur compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Vinyl-4H-1,3-dithiin: Another vinyldithiin isomer formed from garlic.

    Allicin: The precursor to vinyldithiins, known for its antimicrobial properties.

    Ajoene: Another organosulfur compound from garlic with antithrombotic properties.

Uniqueness

3-Vinyl-4H-1,2-dithiin is unique due to its specific formation pathway and its potent biological activities, particularly in inhibiting adipogenesis and providing cardiovascular benefits .

Properties

IUPAC Name

3-ethenyl-3,4-dihydrodithiine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-3,5-6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCAGKOLUBCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC=CSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978072
Record name 3-Vinyl-4H-1,2-dithiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62488-53-3
Record name 3-Vinyl-4H-1,2-dithiin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Vinyl-4H-1,2-dithiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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